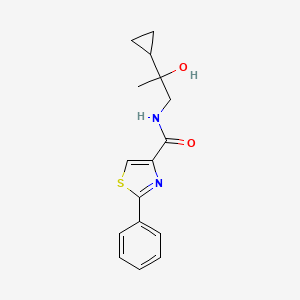

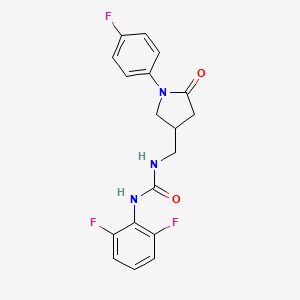

![molecular formula C26H32N4O2 B2494534 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide CAS No. 955505-95-0](/img/structure/B2494534.png)

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide" often involves multi-step chemical reactions, including cyclization, alkylation, and substitution reactions. For example, Shibuya et al. (2018) described the discovery of a clinical candidate that involved the insertion of a piperazine unit, which significantly improved aqueous solubility and oral absorption (Shibuya et al., 2018). Similarly, Janssens et al. (1985) explored the synthesis and antihistaminic activity of related benzimidazolamines, highlighting the importance of substituent effects on activity and synthesis routes (Janssens et al., 1985).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and other spectroscopic methods, providing insights into their three-dimensional conformation and electronic structure. Selvanayagam et al. (2010) provided structural analysis of a similar compound, highlighting the twist conformation of the pyrrolidine ring and the planarity of the benzimidazole residues (Selvanayagam et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic substitutions, electrophilic additions, and cyclization reactions. Pailloux et al. (2007) discussed the oxidation reactivity of diphenylacetamides, which is relevant for understanding the chemical behavior of "2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide" derivatives (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds. The insertion of specific functional groups can markedly enhance solubility and stability, as demonstrated by Shibuya et al. (2018) in their development of an aqueous-soluble ACAT inhibitor (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and potential for further functionalization, are integral to understanding the compound's utility in synthesis and application. The study by Ife et al. (1989) on benzimidazole sulfoxide derivatives as H+/K+-ATPase inhibitors illustrates the significance of pyridine basicity and stability for the compound's activity (Ife et al., 1989).

Scientific Research Applications

Benzimidazole Derivatives as Potential Therapeutic Agents

Benzimidazole derivatives have been extensively studied for their potential therapeutic applications. These compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, the synthesis and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, a related class of compounds, have shown interesting antibacterial activity against specific strains, suggesting the potential of these structures as starting points for the development of new antimycobacterial agents (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018). Similarly, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles and their evaluation as H1-antihistaminic agents have revealed compounds with potent activity, underscoring the therapeutic relevance of benzimidazole derivatives in addressing histamine-related disorders (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

Neuropharmacological Applications

Beyond antimicrobial and anti-inflammatory potentials, benzimidazole derivatives have also been explored for their neuropharmacological properties. For example, the pharmacological properties of ABT-239, a potent and selective histamine H3 receptor antagonist, have demonstrated broad preclinical efficacy in cognition and schizophrenia models. This indicates the potential utility of benzimidazole-related compounds in the treatment of neurological disorders, further highlighting the importance of research into compounds like "2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide" (Fox et al., 2005).

properties

IUPAC Name |

2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2/c1-4-13-28(14-5-2)25(32)18-30-23-12-7-6-11-22(23)27-26(30)20-16-24(31)29(17-20)21-10-8-9-19(3)15-21/h6-12,15,20H,4-5,13-14,16-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPJAWDIASQRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

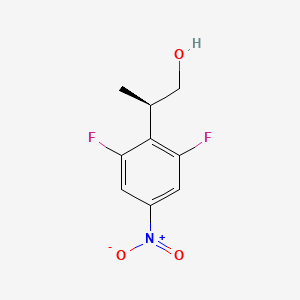

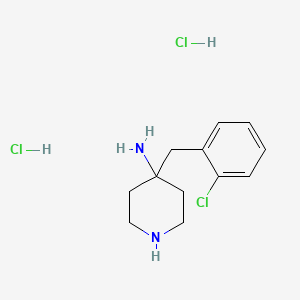

![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)

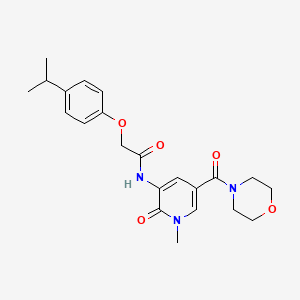

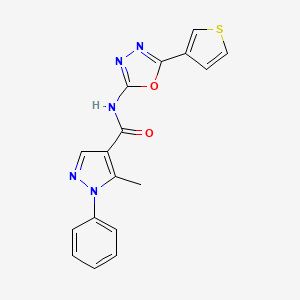

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

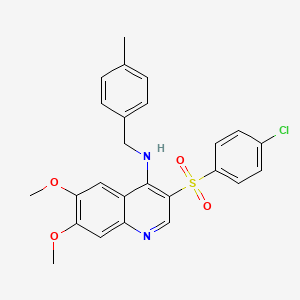

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)

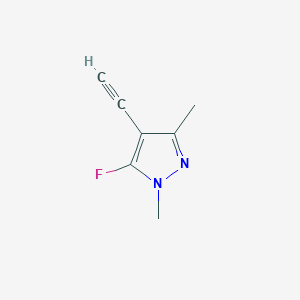

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)

![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)